molecular formula C8H7NO4 B025401 2-Methoxy-6-nitrobenzaldehyde CAS No. 19689-88-4

2-Methoxy-6-nitrobenzaldehyde

Cat. No.: B025401
CAS No.: 19689-88-4
M. Wt: 181.15 g/mol
InChI Key: NQCOCZQZPQKVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the sixth position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-6-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration and formylation reactions. One common method involves the nitration of 2-methoxybenzaldehyde to introduce the nitro group at the sixth position. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-nitrobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position.

    4-Methoxy-2-nitrobenzaldehyde: Similar structure but with the methoxy group at the fourth position.

    2-Methoxy-6-aminobenzaldehyde: The nitro group is reduced to an amino group.

Uniqueness

2-Methoxy-6-nitrobenzaldehyde is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various chemical compounds .

Properties

IUPAC Name

2-methoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCOCZQZPQKVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542339
Record name 2-Methoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19689-88-4
Record name 2-Methoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.